molecular formula C20H18N6O4 B13836916 2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate

2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate

Cat. No.: B13836916
M. Wt: 406.4 g/mol
InChI Key: KJMUBSSUUPGGDY-UHFFFAOYSA-N
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Description

Disperse Red 72 is a synthetic dye belonging to the category of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic. Disperse dyes are characterized by their low water solubility and are applied in a finely dispersed form. Disperse Red 72 is known for its vibrant red color and is used in various industrial applications, including textiles and plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disperse Red 72 is typically synthesized through azo coupling reactions. The process involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, Disperse Red 72 is produced in large quantities using continuous flow reactors. The process involves the precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. Dispersing agents are often added to maintain the dye in a finely divided state, which is essential for its application in dyeing processes.

Chemical Reactions Analysis

Types of Reactions

Disperse Red 72 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Oxidized derivatives of the original dye.

    Reduction: Aromatic amines and other reduced products.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Disperse Red 72 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of azo dye chemistry and photochemistry.

    Biology: Employed in staining techniques for biological specimens.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Widely used in the textile industry for dyeing synthetic fibers. It is also used in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Disperse Red 72 involves its interaction with the substrate (e.g., textile fibers) through van der Waals forces and hydrogen bonding. The dye molecules penetrate the fiber matrix and become physically trapped within the polymer structure. The molecular targets include the hydrophobic regions of the fibers, where the dye molecules are adsorbed and retained.

Comparison with Similar Compounds

Similar Compounds

    Disperse Red 9: Another red dye derived from anthraquinone, used for similar applications.

    Disperse Red 11:

    Disperse Red 60: An anthraquinone dye with similar properties and applications.

Uniqueness

Disperse Red 72 is unique due to its specific molecular structure, which provides distinct color properties and fastness characteristics. Its ability to form stable dispersions makes it particularly suitable for industrial dyeing processes.

Properties

Molecular Formula

C20H18N6O4

Molecular Weight

406.4 g/mol

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C20H18N6O4/c1-15(27)30-13-12-25(11-3-10-21)17-8-6-16(7-9-17)23-24-19-4-2-5-20(26(28)29)18(19)14-22/h2,4-9H,3,11-13H2,1H3

InChI Key

KJMUBSSUUPGGDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C(=CC=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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